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Compound of Interest

Compound Name: (2-Methylpyrimidin-5-yl)methanol

Cat. No.: B151224

CAS Number: 2239-83-0
Synonyms: 2-Methyl-5-hydroxymethyl-pyrimidine, 2-Methyl-5-pyrimidinemethanol[1]

This technical guide provides a comprehensive overview of (2-Methylpyrimidin-5-
yl)methanol, a heterocyclic organic compound of interest to researchers and professionals in
drug development. This document outlines its chemical properties, potential synthetic routes,
and methodologies for biological evaluation, supported by data presentation in structured
tables and logical diagrams.

Chemical and Physical Properties

(2-Methylpyrimidin-5-yl)methanol is a white crystalline solid at room temperature.[2] Key
physicochemical data are summarized in the table below.
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Property Value Reference
Molecular Formula C6H8N20 [2]
Molecular Weight 124.14 g/mol [2]
Melting Point 102-103°C [2]
Boiling Point 237°C [2]
Density 1.171 g/cm3 [2]
Flash Point 97.1°C [2]
Vapor Pressure 0.0253 mmHg at 25°C [2]
Synthesis

A plausible synthetic route to (2-Methylpyrimidin-5-yl)methanol involves the reduction of an
appropriate pyrimidine-5-carboxylate derivative. One documented method is the reduction of
ethyl 2-methylthiopyrimidine-5-carboxylate using lithium aluminum hydride (LiAIH4), which has
been reported to yield related dihydropyrimidine compounds as the main product, with the
corresponding pyrimidin-5-yl)methanol as a byproduct.[3]

Experimental Protocol: Reduction of a Pyrimidine-5-
Carboxylate Derivative

This protocol is adapted from procedures for the reduction of carboxylic acid derivatives using
lithium aluminum hydride.[4][5][6] Caution: Lithium aluminum hydride is a highly reactive and
flammable reagent. All procedures should be conducted in a dry, inert atmosphere (e.g.,
nitrogen or argon) in an efficient fume hood.

Materials:
o Ethyl 2-methylpyrimidine-5-carboxylate (or a similar ester)
e Lithium aluminum hydride (LiAIH4)

e Anhydrous tetrahydrofuran (THF)

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://m.molbase.com/moldata/664.html
https://m.molbase.com/moldata/664.html
https://m.molbase.com/moldata/664.html
https://m.molbase.com/moldata/664.html
https://m.molbase.com/moldata/664.html
https://m.molbase.com/moldata/664.html
https://m.molbase.com/moldata/664.html
https://www.benchchem.com/product/b151224?utm_src=pdf-body
https://www.researchgate.net/publication/244758977_Reduction_of_Pyrimidine_Derivatives_by_LiAlH_4
https://www.ch.ic.ac.uk/local/organic/0405Expt5.pdf
https://www.masterorganicchemistry.com/2023/02/03/lialh4-lithium-aluminum-hydride/
https://www.masterorganicchemistry.com/reaction-guide/reduction-of-carboxylic-acids-to-primary-alcohols-using-lialh4/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Dry ethyl ether

Saturated aqueous sodium sulfate solution

10% (v/v) sulfuric acid

Anhydrous sodium sulfate

Procedure:

Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, a
condenser, and a nitrogen inlet, a suspension of LiAIH4 (1.1 molar equivalents) in anhydrous
THF is prepared.

Addition of Ester: A solution of ethyl 2-methylpyrimidine-5-carboxylate (1.0 molar equivalent)
in anhydrous THF is added dropwise to the LiAlH4 suspension while maintaining the
temperature below 10°C using an ice-salt bath.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and may be refluxed to ensure complete reaction. The progress of the reaction
should be monitored by thin-layer chromatography (TLC).

Quenching: Once the reaction is complete, the flask is cooled in an ice-water bath. The
excess LiAIH4 is cautiously quenched by the dropwise addition of a saturated agqueous
solution of sodium sulfate.

Work-up: 10% (v/v) sulfuric acid is added to the mixture. The organic layer is separated, and
the aqueous layer is extracted multiple times with ethyl ether.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure. The crude product can then be purified
by column chromatography on silica gel to isolate (2-Methylpyrimidin-5-yl)methanol.
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Synthetic workflow for (2-Methylpyrimidin-5-yl)methanol.
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Potential Biological Activity and Experimental
Protocols

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry,
known to exhibit a range of biological activities, including anticancer and kinase inhibitory
effects.[7][8] While specific biological data for (2-Methylpyrimidin-5-yl)methanol are not
readily available in the public domain, its structural similarity to known bioactive molecules
suggests it may be a candidate for such activities.

Kinase Inhibition Assay

Given that many pyrimidine-based compounds are kinase inhibitors, a common assay to
evaluate the potential of (2-Methylpyrimidin-5-yl)methanol is a kinase inhibition assay.[8][9]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay[10]
This protocol is a general guideline for a high-throughput screening assay in a 384-well format.
Materials:

¢ (2-Methylpyrimidin-5-yl)methanol

o Target kinase (e.g., a tyrosine kinase or serine/threonine kinase)

» Kinase substrate (peptide or protein)

o ATP

¢ Kinase assay buffer

e Luminescence-based ATP detection reagent

 Positive control inhibitor

e DMSO

o 384-well assay plates
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Procedure:

e Compound Preparation: Prepare a stock solution of (2-Methylpyrimidin-5-yl)methanol in
DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

o Assay Plate Preparation: Add a small volume of the diluted compound solutions to the wells
of a 384-well plate. Include wells with DMSO only as a vehicle control and a known inhibitor
as a positive control.

o Kinase Reaction: Prepare a kinase reaction mixture containing the target kinase, its
substrate, and ATP in the assay buffer. Dispense this mixture into the wells of the assay plate
to initiate the reaction. Include "no kinase" control wells.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined
time (e.g., 60 minutes) to allow the kinase reaction to proceed.

» Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase
reaction and generates a luminescent signal that is inversely proportional to the amount of
ATP consumed.

o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: Calculate the percent inhibition for each compound concentration relative to
the vehicle and "no kinase" controls. Determine the IC50 value by fitting the data to a dose-
response curve.
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Workflow for a kinase inhibition assay.
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Cell Proliferation Assay

The antiproliferative effects of (2-Methylpyrimidin-5-yl)methanol on cancer cell lines can be

assessed using a standard cell viability assay, such as the MTT assay.[11]

Experimental Protocol: MTT Cell Proliferation Assay

Materials:

Cancer cell line(s) of interest

(2-Methylpyrimidin-5-yl)methanol

Cell culture medium and supplements

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
DMSO

96-well cell culture plates

Procedure:

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow
them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of (2-Methylpyrimidin-5-
yl)methanol. Include untreated and vehicle (DMSO) control wells.

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable
cells to reduce the MTT to formazan crystals.

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the
formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength
(e.g., 570 nm) using a microplate reader.
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» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
control. Determine the IC50 value, which is the concentration of the compound that inhibits
cell growth by 50%.[12]

Potential Signaling Pathway Involvement

Pyrimidine derivatives have been shown to modulate various signaling pathways critical for cell
growth and survival. While the specific targets of (2-Methylpyrimidin-5-yl)methanol are yet to
be elucidated, potential pathways of interest include the de novo pyrimidine biosynthesis
pathway, which is often upregulated in cancer cells.[13][14] Inhibition of this pathway can lead
to depletion of pyrimidine nucleotides, essential for DNA and RNA synthesis, thereby arresting
cell proliferation.
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Potential inhibition of the de novo pyrimidine biosynthesis pathway.
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Spectroscopic Data Analysis

Characterization of (2-Methylpyrimidin-5-yl)methanol would involve standard spectroscopic
techniques.

NMR Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group
protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the
aromatic protons on the pyrimidine ring.

e 13C NMR: The carbon NMR spectrum will show resonances for the methyl carbon, the
methylene carbon, and the carbons of the pyrimidine ring.

A general protocol for acquiring NMR spectra is as follows:[15]

o Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g.,
CDCls, DMSO-de).

e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock and
shim the instrument to ensure a homogeneous magnetic field.

e Data Acquisition: Acquire *H and 3C NMR spectra using standard pulse programs.

o Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and
baseline correction. Reference the spectra to the residual solvent peak.

HPLC Analysis

High-performance liquid chromatography (HPLC) can be used to assess the purity of (2-
Methylpyrimidin-5-yl)methanol. A reversed-phase C18 column with a mobile phase
consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often
with a modifier like formic acid or ammonium acetate, would be a typical starting point for
method development.[16][17][18]

Mass Spectrometry
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Mass spectrometry (MS) would be used to confirm the molecular weight of the compound.
Electron ionization (EI) or electrospray ionization (ESI) could be employed. The mass spectrum
would show the molecular ion peak and characteristic fragmentation patterns.[19]

This technical guide provides a foundational understanding of (2-Methylpyrimidin-5-
yl)methanol for research and development purposes. Further experimental work is required to
fully elucidate its biological activity and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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